REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([N+:9]([O-])=O)=[CH:4][C:3]=1[C:12](=[O:14])[CH3:13]>C(O)C.[Pd]>[NH2:9][C:5]1[C:6]([CH3:8])=[CH:7][C:2]([F:1])=[C:3]([C:12](=[O:14])[CH3:13])[CH:4]=1
|
Name
|
|
Quantity
|
3.17 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=C1)C)[N+](=O)[O-])C(C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure to a grey solid
|
Type
|
CUSTOM
|
Details
|
that was recrystallized (EtOAc Hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC(=C(C1)C(C)=O)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.625 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |